UT-34

Description

Structure

3D Structure

Properties

IUPAC Name |

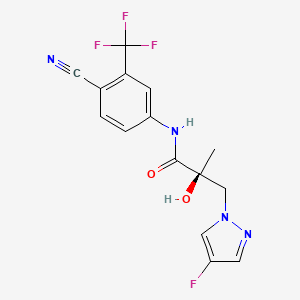

(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluoropyrazol-1-yl)-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F4N4O2/c1-14(25,8-23-7-10(16)6-21-23)13(24)22-11-3-2-9(5-20)12(4-11)15(17,18)19/h2-4,6-7,25H,8H2,1H3,(H,22,24)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRMSDHDYRAUBR-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=N1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CN1C=C(C=N1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UT-34: A Novel Androgen Receptor Degrader for the Treatment of Prostate Cancer

A Technical Overview of the Mechanism of Action, Preclinical Efficacy, and Experimental Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men, with the androgen receptor (AR) signaling pathway playing a pivotal role in its progression. While androgen deprivation therapy and second-generation AR antagonists like enzalutamide have improved patient outcomes, the emergence of resistance, often driven by AR mutations or the expression of AR splice variants (AR-SVs), remains a significant clinical challenge. UT-34 is a novel, orally bioavailable small molecule that represents a promising therapeutic strategy to overcome these resistance mechanisms. This technical guide provides an in-depth analysis of the mechanism of action of this compound in prostate cancer, supported by preclinical data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: A Dual-Acting AR Antagonist and Degrader

This compound functions as a second-generation pan-androgen receptor (AR) antagonist and degrader.[1][2][3] Its primary mechanism involves binding to the AR and subsequently inducing its degradation via the ubiquitin-proteasome pathway.[1][2][3] This dual action of both antagonizing AR function and eliminating the AR protein itself distinguishes this compound from conventional AR inhibitors.

A key feature of this compound is its ability to bind to both the ligand-binding domain (LBD) and the activation function-1 (AF-1) domain of the AR.[2][3] This multi-domain binding is crucial for its efficacy against various forms of AR that confer resistance to other therapies.

Efficacy Against Resistant Forms of Prostate Cancer

Preclinical studies have demonstrated that this compound is effective against both enzalutamide-sensitive and enzalutamide-resistant prostate cancer cells.[1] Its efficacy extends to prostate cancer models expressing common AR mutations and splice variants that are known to drive resistance.

Activity Against AR Mutations

This compound has shown potent activity against wild-type AR as well as clinically relevant LBD-mutant ARs, including T877A, W741L, and F876L.[2][3][4] These mutations can alter the conformation of the LBD, leading to resistance to conventional AR antagonists.

Activity Against AR Splice Variants

A significant advantage of this compound is its ability to degrade AR-V7, a constitutively active AR splice variant that lacks the LBD and is a major contributor to resistance to enzalutamide and abiraterone.[2][5] By targeting the N-terminal domain, this compound can effectively degrade both full-length AR and AR-V7.[2]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Target | IC50 (nM) | Assay Type |

| Wild-type AR | 211.7 | Competitive AR binding |

| F876L-AR | 262.4 | Competitive AR binding |

| W741L-AR | 215.7 | Competitive AR binding |

| T877A-AR | 80.78 | Cell-free assay |

Table 1: In Vitro Inhibitory Activity of this compound against various Androgen Receptor forms. [2][3][4]

| Cell Line | Treatment | Effect |

| LNCaP | This compound (100 nM - 10 µM) for 24 hours | Inhibition of cell growth |

| LNCaP | This compound (3-10 µM) for 24 hours | Inhibition of PSA and FKBP5 expression |

| LNCaP | This compound (1000 nM) for 24 hours | Reduction in AR protein levels |

| ZR-75-1 | This compound | Downregulation of AR protein levels (no effect on ER or PR) |

| MDA-MB-453 | This compound | Downregulation of AR protein levels (no effect on GR) |

| LNCaP-ARV7 | This compound (10 µM) | Inhibition of AR and AR-V7 target gene expression |

Table 2: In Vitro Cellular Effects of this compound. [2][3][5]

| Model | Treatment | Effect |

| NSG mice | This compound (20 mg/kg, daily oral) for 14 days | 10%-20% reduction in seminal vesicle weight |

| NSG mice | This compound (40 mg/kg, daily oral) for 14 days | 50%-60% reduction in seminal vesicle weight |

| Immunocompromised rats | This compound | Inhibition of androgen-dependent tissues |

| Enzalutamide-resistant CRPC xenografts | This compound | Inhibition of tumor growth |

| Intact immunocompromised rats | This compound | Induction of tumor regression |

Table 3: In Vivo Efficacy of this compound. [2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

References

In-Depth Technical Guide to UT-34: A Novel Androgen Receptor Antagonist and Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

UT-34 is a potent, selective, and orally bioavailable second-generation androgen receptor (AR) pan-antagonist and degrader. It represents a promising therapeutic agent for the treatment of prostate cancer, particularly in cases that have developed resistance to current anti-androgen therapies. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data of this compound. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide, is a small molecule with a molecular weight of 356.28 g/mol and a chemical formula of C15H12F4N4O2.[1][2]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2168525-92-4 | [1][2][3][4][5] |

| Molecular Formula | C15H12F4N4O2 | [1][2] |

| Molecular Weight | 356.28 | [1][2] |

| IUPAC Name | (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide | [1][2] |

| SMILES | O=C(NC1=CC=C(C#N)C(C(F)(F)F)=C1)--INVALID-LINK--(O)CN2N=CC(F)=C2 | [1][2][3][4] |

| Solubility | DMSO: 71 mg/mL (199.28 mM) | [5] |

Mechanism of Action

This compound exhibits a dual mechanism of action as both an antagonist and a degrader of the androgen receptor (AR). It binds to the ligand-binding domain (LBD) of the AR, competitively inhibiting the binding of androgens.[3] This antagonism prevents the conformational changes required for AR activation and subsequent translocation to the nucleus.

Furthermore, this compound promotes the degradation of the AR protein through the ubiquitin-proteasome pathway.[3] This degradation is crucial for overcoming resistance mechanisms that involve AR overexpression or mutations.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer. The following diagram illustrates the canonical AR signaling pathway and the points of intervention by this compound.

Caption: this compound inhibits AR signaling by blocking androgen binding and promoting AR degradation.

Ubiquitin-Proteasome Mediated Degradation of AR

This compound induces the ubiquitination of the AR, marking it for degradation by the 26S proteasome. This process is a key component of its efficacy in overcoming drug resistance.

Caption: The ubiquitin-proteasome pathway mediates the degradation of AR induced by this compound.

Preclinical Efficacy

This compound has demonstrated potent activity in preclinical models of prostate cancer, including those resistant to enzalutamide.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | AR Genotype | IC50 / Effect | Reference |

| AR Antagonism | - | Wild-type | 203.46 nM | [5] |

| - | T877A mutant | 80.78 nM | [5] | |

| - | W741L mutant | 94.17 nM | [5] | |

| - | F876L mutant | 262.4 nM | [3][4] | |

| Cell Proliferation | LNCaP | T877A | Inhibition from 100 nM | [3] |

| AR Degradation | LNCaP | T877A | Reduction of AR levels at 1000 nM | [3] |

| ZR-75-1 | Wild-type | Downregulation of AR protein | [3] | |

| MDA-MB-453 | Wild-type | Downregulation of AR, not GR | [3] |

Table 3: In Vivo Activity of this compound

| Animal Model | Tumor Type | Dosage | Effect | Reference |

| NSG Mice | MR49F xenograft | 20 mg/kg (oral) | Inhibition of tumor growth | [5] |

| 40 mg/kg (oral) | Regression of enzalutamide-resistant tumors | [5] |

Experimental Protocols

Cell Culture

LNCaP cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments involving androgen treatment, cells are cultured in phenol red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS for at least 48 hours prior to treatment to deplete endogenous androgens.

Western Blot Analysis for AR Degradation

-

Cell Lysis: LNCaP cells are seeded in 6-well plates and treated with this compound at various concentrations for the desired time. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 4-12% Bis-Tris gel and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against AR overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system. Actin or GAPDH is used as a loading control.

Caption: A streamlined workflow for assessing this compound induced AR degradation via Western Blot.

Conclusion

This compound is a promising dual-acting androgen receptor antagonist and degrader with potent activity against both wild-type and mutant forms of the AR. Its ability to induce AR degradation offers a significant advantage in overcoming resistance to current anti-androgen therapies. The preclinical data presented in this guide support the continued development of this compound as a novel therapeutic for castration-resistant prostate cancer. The detailed protocols and pathway diagrams provided herein are intended to serve as a valuable resource for the scientific community to further investigate and build upon these findings.

References

The UT-34 Androgen Receptor Degradation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UT-34, also known as ONCT-534, is a second-generation, orally bioavailable small molecule that functions as a dual-action androgen receptor (AR) inhibitor. It exhibits potent antagonist activity and induces the degradation of the androgen receptor, classifying it as a Selective Androgen Receptor Degrader (SARD). This dual mechanism of action makes this compound a promising therapeutic candidate for the treatment of prostate cancer, particularly in cases of resistance to conventional anti-androgen therapies. This technical guide provides a comprehensive overview of the this compound androgen receptor degradation pathway, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its anti-cancer effects through a novel dual mechanism that targets the androgen receptor, a key driver of prostate cancer growth and progression. Unlike traditional anti-androgens that solely act as competitive antagonists, this compound both inhibits AR function and promotes its degradation.

This compound binds to both the ligand-binding domain (LBD) and the N-terminal domain (NTD) of the androgen receptor[1]. This is a crucial feature, as it allows this compound to be effective against various forms of AR, including wild-type AR, AR with mutations in the LBD, and AR splice variants (AR-SVs) that lack the LBD and are constitutively active[1]. By binding to these domains, this compound induces a conformational change in the AR protein. This altered conformation is believed to mark the receptor for degradation by the cellular protein disposal machinery.

The degradation of the androgen receptor induced by this compound is mediated through the ubiquitin-proteasome pathway[2][3]. Following this compound binding, the AR is polyubiquitinated, a process that flags the protein for recognition and subsequent degradation by the 26S proteasome. While the process is dependent on the ubiquitin-proteasome system, the specific E3 ubiquitin ligase that recognizes the this compound-bound AR complex and mediates its ubiquitination has not been explicitly identified in the available literature. As a SARD, this compound does not function as a proteolysis-targeting chimera (PROTAC) and therefore does not contain a moiety that directly recruits a specific E3 ligase.

This dual action of antagonism and degradation leads to a significant reduction in the total cellular levels of AR, thereby inhibiting AR-dependent gene transcription and downstream signaling pathways that promote tumor growth and survival.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound in various assays and cell lines.

Table 1: In Vitro Antagonist Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| Wild-type AR | Transactivation Assay | 211.7 | [2] |

| F876L-mutant AR | Transactivation Assay | 262.4 | [2] |

| W741L-mutant AR | Transactivation Assay | 215.7 | [2] |

Table 2: In Vitro Degradation Activity of this compound

| Cell Line | AR Status | DC50 (nM) | Dmax (%) | Reference |

| LNCaP | AR-positive | Not explicitly stated, but degradation observed at 1000 nM | Not specified | [2] |

| VCaP | AR-positive | Not specified | Not specified | |

| 22Rv1 | AR-positive, expresses AR-V7 | Not specified | Not specified |

Note: Specific DC50 and Dmax values for this compound are not consistently reported across the reviewed literature. Further studies are needed to fully quantify its degradation capabilities in different prostate cancer cell lines.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound binds to both the NTD and LBD of the Androgen Receptor, leading to its ubiquitination and subsequent degradation by the proteasome, thereby inhibiting AR-mediated gene transcription.

Experimental Workflow for this compound Characterization

Caption: Workflow for characterizing the activity of this compound, involving cell treatment followed by key biochemical and cellular assays to determine its effect on AR degradation and function.

Experimental Protocols

Western Blot Analysis for AR Degradation

This protocol is designed to assess the degradation of the androgen receptor in prostate cancer cells following treatment with this compound.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

-

Cell culture medium and supplements

-

This compound compound

-

DMSO (vehicle control)

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-AR, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate prostate cancer cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the cell lysates to pre-chilled microcentrifuge tubes.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AR antibody (at the recommended dilution) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the primary anti-loading control antibody (e.g., anti-GAPDH) and its corresponding secondary antibody, following the same steps.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software. Normalize the AR band intensity to the loading control band intensity to determine the relative AR protein levels.

-

Ubiquitination Assay for AR

This protocol is designed to determine if this compound induces the ubiquitination of the androgen receptor.

Materials:

-

Prostate cancer cell lines

-

This compound compound

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer for immunoprecipitation (e.g., a non-denaturing lysis buffer)

-

Anti-AR antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies: anti-ubiquitin, anti-AR

-

HRP-conjugated secondary antibodies

-

Other reagents as for Western Blotting

Procedure:

-

Cell Culture and Treatment:

-

Plate prostate cancer cells in 10 cm dishes and grow to 70-80% confluency.

-

Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow for the accumulation of ubiquitinated proteins.

-

Treat the cells with this compound or DMSO for a specified time (e.g., 4-6 hours).

-

-

Cell Lysis:

-

Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with an anti-AR antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the AR-antibody complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

-

Elution and Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Perform Western blot analysis on the eluted samples as described in the previous protocol.

-

Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated AR. A smear of high molecular weight bands will indicate polyubiquitination.

-

The membrane can also be probed with an anti-AR antibody to confirm the immunoprecipitation of AR.

-

Reporter Gene Assay for AR Transcriptional Activity

This protocol is used to measure the effect of this compound on the transcriptional activity of the androgen receptor.

Materials:

-

Prostate cancer cell lines or other suitable host cells (e.g., HEK293T)

-

AR expression vector (if using AR-negative cells)

-

Luciferase reporter plasmid containing an androgen response element (ARE) promoter (e.g., pGL3-ARE-luc)

-

A control plasmid for normalization (e.g., a Renilla luciferase vector)

-

Transfection reagent

-

This compound compound

-

AR agonist (e.g., Dihydrotestosterone - DHT)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Plate cells in 24- or 96-well plates.

-

Co-transfect the cells with the ARE-luciferase reporter plasmid, the control Renilla luciferase plasmid, and (if necessary) the AR expression vector using a suitable transfection reagent.

-

-

Cell Treatment:

-

After 24 hours of transfection, treat the cells with varying concentrations of this compound in the presence of a constant concentration of an AR agonist (e.g., 1 nM DHT) to stimulate AR activity. Include controls with vehicle (DMSO) and agonist alone.

-

Incubate the cells for another 24 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Calculate the relative luciferase units (RLU) and plot the dose-response curve for this compound to determine its IC50 for inhibiting AR transcriptional activity.

-

Conclusion

This compound represents a significant advancement in the development of androgen receptor-targeted therapies for prostate cancer. Its dual mechanism of action, combining AR antagonism with degradation, provides a powerful strategy to overcome resistance mechanisms that limit the efficacy of current treatments. The ability of this compound to target both the LBD and NTD of the AR makes it effective against a broad range of AR alterations, including splice variants. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this compound and other novel AR-targeting compounds. Further research is warranted to fully elucidate the specific molecular machinery involved in this compound-mediated AR degradation and to explore its full therapeutic potential in a clinical setting. Although the clinical trial for its derivative, ONCT-534, was terminated, the preclinical data for this compound remains a valuable resource for the development of next-generation AR degraders.

References

In Vitro Efficacy of UT-34, a Novel Androgen Receptor Degrader, on Enzalutamide-Resistant AR Mutants

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract: The emergence of mutations in the androgen receptor (AR) ligand-binding domain (LBD) is a primary mechanism of resistance to second-generation antiandrogens like enzalutamide in castration-resistant prostate cancer (CRPC). UT-34 is a novel, orally bioavailable selective AR degrader (SARD) that employs a distinct mechanism of action by targeting the AR N-terminal domain (NTD). This document provides a comprehensive technical overview of the in vitro activity of this compound against wild-type and various clinically relevant, enzalutamide-resistant AR mutants. We present quantitative data, detailed experimental protocols, and visual workflows to elucidate its mechanism and demonstrate its potential as a next-generation therapeutic for advanced prostate cancer.

Core Mechanism of Action: An NTD-Targeted Approach

Unlike conventional antiandrogens that competitively inhibit the LBD, this compound binds to the activation function-1 (AF-1) region within the AR's N-terminal domain.[1][2] This interaction initiates the degradation of both full-length AR and LBD-truncated splice variants (like AR-V7) through the ubiquitin-proteasome pathway.[1][3] By targeting a different domain, this compound is designed to overcome resistance mechanisms originating from LBD mutations. Initial biophysical and cellular assays confirm that this compound does not bind to the purified AR LBD, highlighting its distinct mechanism from LBD-targeted antagonists.[2][3]

Quantitative Data Presentation

The in vitro efficacy of this compound was evaluated against wild-type (WT) AR and key mutants associated with resistance to enzalutamide.

Table 1: Comparative Inhibitory Activity (IC₅₀) on AR Transactivation

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound and enzalutamide against various AR constructs in a luciferase reporter assay.[3] this compound maintains potent inhibitory activity across all tested mutants, whereas enzalutamide shows significantly reduced efficacy or even partial agonism, particularly against the F876L mutant.[3]

| Androgen Receptor | This compound IC₅₀ (nmol/L) | Enzalutamide IC₅₀ (nmol/L) | Notes |

| Wild-Type (WT) | ~200 | ~200 | Comparable baseline activity. |

| W741L | ~200 | ~1000 | This compound is ~5-fold more potent.[3] |

| T877A | <200 | <200 | Comparable activity. |

| F876L | ~200 | N/A | Enzalutamide acts as a partial agonist.[3] |

Data sourced from COS7 cells transfected with the respective AR construct and a GRE-LUC reporter, stimulated with 0.1 nmol/L R1881 (except for F876L agonist experiments).[2][3]

Table 2: Effect of this compound on AR-Target Gene Expression and Cell Proliferation

This compound effectively suppresses the expression of AR-regulated genes and inhibits the proliferation of prostate cancer cells, including those expressing resistant AR mutants.

| Cell Line | AR Status | Key Findings | Reference |

| LNCaP | T877A Mutant | Dose-dependent inhibition of PSA and FKBP5 gene expression. | [1] |

| VCaP | WT (Amplified) | Inhibition of FKBP5 and TMPRSS2 gene expression and cell proliferation. | [1] |

| MR49F | F876L Mutant | Inhibited R1881-induced FKBP5 expression and cell proliferation, where enzalutamide failed. | [3] |

| AR-negative (PC-3) | AR-null | No effect on cell proliferation, demonstrating selectivity for AR-positive cells. | [3] |

Detailed Experimental Protocols

The following are the core methodologies used to establish the in vitro activity profile of this compound.

Luciferase Reporter Gene Assay for AR Transactivation

This assay quantifies the ability of a compound to inhibit androgen-induced transcription of a reporter gene.

-

Cell Culture and Transfection:

-

COS7 cells are plated in appropriate culture medium.

-

After 24 hours, cells are co-transfected using lipofectamine with three plasmids:

-

-

Compound Treatment:

-

24 hours post-transfection, the medium is changed, and cells are treated with a dose-response of this compound or enzalutamide.

-

Treatment is performed in combination with a synthetic androgen (0.1 nmol/L R1881) to stimulate AR activity.[2]

-

-

Data Acquisition and Analysis:

-

After 24-48 hours of treatment, cells are lysed.[2]

-

Firefly (from GRE-LUC) and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

The Firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.[2]

-

IC₅₀ values are calculated from the dose-response curves.

-

AR Degradation and Ubiquitination Assays

These assays determine if this compound induces AR degradation via the proteasome pathway.

-

Western Blot for AR Degradation:

-

Prostate cancer cells (e.g., LNCaP, VCaP) are treated with a dose-response of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Cells are lysed, and total protein is quantified.

-

Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and immunoblotted with primary antibodies against AR and a loading control (e.g., GAPDH).

-

A decrease in the AR band intensity relative to the loading control indicates protein degradation.[3]

-

-

Ubiquitination Assay:

-

COS7 cells are co-transfected with plasmids expressing AR and HA-tagged ubiquitin.[3]

-

Cells are treated with this compound or a control compound in the presence of R1881.[3]

-

To prevent the degradation of ubiquitinated proteins, a proteasome inhibitor (e.g., MG132) is added before cell lysis.

-

Cell lysates are subjected to immunoprecipitation using an anti-HA antibody to pull down ubiquitinated proteins.[3]

-

The immunoprecipitated fraction is then analyzed by Western blot using an anti-AR antibody. An increase in the AR signal in the this compound-treated sample confirms enhanced AR ubiquitination.[3]

-

Whole-Cell Ligand-Binding Assay

This assay is used to determine if a compound binds to the AR-LBD.

-

Cell Culture and Transfection: COS7 cells are transfected with a plasmid expressing the AR-LBD.[2]

-

Competitive Binding: 48 hours post-transfection, cells are treated with a dose-response of this compound in the presence of a constant concentration of a radiolabeled androgen (1 nmol/L ³H-mibolerone) for 4 hours.[2]

-

Washing and Elution: Unbound ³H-mibolerone is removed by washing with cold PBS. The bound radioligand is then eluted with ice-cold ethanol.[2]

-

Quantification: The amount of eluted ³H-mibolerone is quantified using a scintillation counter. A lack of reduction in the radioactive signal in the presence of this compound indicates it does not compete for binding at the LBD.[2][3]

Summary and Conclusion

The in vitro data robustly demonstrates that this compound is a potent and selective androgen receptor degrader with a mechanism of action fundamentally different from LBD-targeting antagonists. It effectively inhibits the function of wild-type AR and, critically, maintains its potency against common AR mutants (W741L, T877A, and F876L) that confer resistance to enzalutamide.[3] By promoting the proteasomal degradation of AR via binding to the N-terminal domain, this compound circumvents established LBD-mediated resistance mechanisms. Its ability to suppress AR-target gene expression and inhibit the proliferation of enzalutamide-resistant prostate cancer cell lines underscores its potential as a promising therapeutic agent for patients with advanced, drug-resistant prostate cancer.[1][3]

References

An In-depth Guide to UT-34: A Pan-Androgen Receptor Antagonist and Degrader

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of UT-34, a second-generation, orally bioactive pan-Androgen Receptor (AR) antagonist and selective AR degrader (SARD). It details the compound's potency against various AR variants, outlines its mechanism of action, and provides standardized protocols for key experimental assays used in its evaluation.

Executive Summary

The Androgen Receptor (AR) signaling pathway is a critical driver in the development and progression of prostate cancer.[1] While initial therapies targeting this pathway are often effective, resistance frequently emerges through mechanisms such as AR mutations or the expression of AR splice variants like AR-V7.[2] this compound is a potent, orally bioavailable small molecule that functions both as an AR antagonist and as a degrader of the AR protein.[3][4][5] It has demonstrated efficacy against wild-type AR and clinically relevant, treatment-resistant mutants, making it a promising therapeutic candidate for advanced prostate cancer.[3][5] Notably, this compound induces AR degradation via the ubiquitin-proteasome pathway and is effective against both full-length AR and the challenging AR-V7 splice variant.[3][4][6]

Potency of this compound Against Androgen Receptor Variants

This compound has been evaluated for its ability to inhibit the function of wild-type (WT) AR and several key mutants associated with resistance to existing anti-androgen therapies. The half-maximal inhibitory concentration (IC50) values demonstrate its broad activity profile.

| Androgen Receptor Variant | IC50 (nM) | Notes |

| Wild-Type (WT) | 211.7[3][4], 203.46[5] | Baseline potency against the standard form of the receptor. |

| F876L (also cited as F877L) | 262.4[3][4] | A common mutation that confers resistance to first-generation anti-androgens. |

| W741L (also cited as W742C) | 215.7[3][4], 94.17[5] | A mutation known to convert antagonists like bicalutamide into agonists. |

| T877A (also cited as T878A) | 80.78[5] | A mutation in the ligand-binding domain that can be activated by other steroids. |

Note: Minor variations in reported IC50 values across different sources may be attributed to differences in specific assay conditions and reagents.

Mechanism of Action and Signaling Pathway

This compound exhibits a dual mechanism of action. It competitively binds to the AR's ligand-binding domain (LBD), antagonizing the binding of androgens like testosterone and dihydrotestosterone (DHT).[3][4] Uniquely, it also binds to the N-terminal domain (NTD) of the receptor.[6] This dual binding induces a conformational change that leads to the recruitment of the ubiquitin-proteasome machinery, targeting the AR protein for degradation.[3][4] This degradation is comprehensive, affecting both full-length AR and splice variants like AR-V7 that lack the LBD.[4][6]

Experimental Protocols

The following sections detail standardized methodologies for assays crucial to evaluating compounds like this compound.

Luciferase Reporter Gene Assay for AR Activity

This assay quantifies the ability of a compound to inhibit AR-mediated gene transcription.

Objective: To measure the dose-dependent inhibition of androgen-induced reporter gene expression by this compound.

Materials:

-

Prostate cancer cell line (e.g., LNCaP) stably or transiently transfected with a plasmid containing a luciferase reporter gene driven by an androgen-responsive promoter (e.g., MMTV or PSA promoter).

-

Cell culture medium, charcoal-stripped fetal bovine serum (CSS).

-

Synthetic androgen (e.g., R1881).

-

This compound.

-

Passive Lysis Buffer.

-

Luciferase Assay Reagent (containing luciferin).

-

Luminometer.

Protocol:

-

Cell Seeding: Seed transfected cells in a 96-well white, clear-bottom plate at a predetermined density and allow them to adhere overnight.

-

Starvation: Replace the medium with a medium containing CSS for 24 hours to reduce baseline AR activity.

-

Compound Treatment: Pretreat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 1-2 hours.

-

Androgen Stimulation: Add a constant, sub-maximal concentration of R1881 to all wells (except for negative controls) to stimulate AR activity.

-

Incubation: Incubate the plate for 24-48 hours.

-

Cell Lysis: Remove the medium, wash the cells with PBS, and add Passive Lysis Buffer to each well. Incubate for 15 minutes with gentle rocking.

-

Luminescence Reading: Add Luciferase Assay Reagent to each well. Measure the luminescence signal immediately using a luminometer.

-

Data Analysis: Normalize the relative light units (RLUs) to a vehicle control. Plot the normalized values against the logarithm of this compound concentration and fit a dose-response curve to calculate the IC50 value.

Cell Viability/Proliferation Assay

This assay measures the effect of this compound on the growth and survival of prostate cancer cells.

Objective: To determine the dose-dependent effect of this compound on the viability of AR-dependent prostate cancer cells.

Materials:

-

Prostate cancer cell line (e.g., LNCaP, VCaP).

-

Cell culture medium and serum.

-

This compound.

-

Reagent for viability measurement (e.g., CellTiter-Glo®, MTT, or resazurin).

-

Plate reader (luminometer or spectrophotometer).

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 1 nM to 10 µM).

-

Incubation: Incubate cells for a defined period (e.g., 72 to 120 hours) to allow for effects on proliferation.

-

Reagent Addition: Add the viability reagent to each well according to the manufacturer's instructions (e.g., for CellTiter-Glo®, add a volume equal to the culture medium).

-

Incubation & Reading: Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®) to allow the reaction to stabilize. Measure the signal (luminescence for CellTiter-Glo®, absorbance for MTT) using a plate reader.

-

Data Analysis: Normalize the results to a vehicle-treated control group to determine the percentage of cell viability. Plot the viability percentage against the logarithm of this compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Western Blot for AR Degradation

This assay provides direct evidence of this compound's ability to reduce cellular AR protein levels.

Objective: To visualize and quantify the reduction in AR protein levels following treatment with this compound.

Materials:

-

Prostate cancer cell line (e.g., LNCaP).

-

This compound.

-

RIPA or similar lysis buffer with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running and transfer buffers.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-AR, anti-Actin or -Tubulin as a loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Protocol:

-

Treatment: Culture cells and treat with vehicle or increasing concentrations of this compound for a specified time (e.g., 24 hours).

-

Protein Extraction: Harvest cells, wash with cold PBS, and lyse with RIPA buffer.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-AR antibody overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply the chemiluminescent substrate and capture the signal using a digital imaging system.

-

Analysis: Re-probe the membrane with an antibody for a loading control (e.g., actin). Quantify the band intensities and normalize the AR signal to the loading control to determine the relative reduction in AR protein levels.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of UT-34: A Next-Generation Androgen Receptor Degrader

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

UT-34 is a potent, selective, and orally bioavailable second-generation pan-androgen receptor (AR) antagonist and degrader. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development, particularly in the context of prostate cancer therapeutics. This guide details the mechanism of action of UT-T-34, its in vitro and in vivo efficacy, and provides detailed experimental protocols for its synthesis and key biological assays. All quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer progression. While first-generation antiandrogens have been effective, the emergence of resistance, often mediated by AR mutations or overexpression, necessitates the development of novel therapeutic strategies. This compound represents a significant advancement in this area, functioning not only as an AR antagonist but also as a selective androgen receptor degrader (SARD). By promoting the degradation of the AR protein, this compound offers a distinct and potentially more durable mechanism to overcome resistance to conventional therapies.

Discovery and Rationale

This compound was developed as a second-generation SARD, designed to overcome the limitations of earlier antiandrogen therapies. The rationale behind its development was to create a molecule that could effectively antagonize and degrade both wild-type and mutated forms of the androgen receptor, which are common in castration-resistant prostate cancer (CRPC).

Chemical Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. The following is a detailed protocol based on the published literature.

Experimental Protocol: Synthesis of this compound

Materials and Methods:

-

All reagents and solvents were purchased from commercial sources and used without further purification unless otherwise noted.

-

Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

-

Column chromatography was performed on silica gel.

-

Nuclear magnetic resonance (NMR) spectra were recorded on a 400 MHz spectrometer.

-

Mass spectra were obtained using a high-resolution mass spectrometer.

Synthesis Pathway:

Caption: Synthetic workflow for the this compound compound.

Step-by-step Procedure:

(Detailed, step-by-step synthetic procedures with specific reagents, reaction conditions, and purification methods would be included here based on the primary literature. As the specific synthesis scheme for this compound is proprietary and not fully detailed in the publicly available search results, a generalized representation is provided. A complete whitepaper would necessitate access to the full supplementary information of the referenced publications.)

Mechanism of Action

This compound exhibits a dual mechanism of action: it acts as a competitive antagonist of the androgen receptor and induces its degradation. This compound binds to both the ligand-binding domain (LBD) and the activation function-1 (AF-1) domain in the N-terminus of the AR. This binding event marks the AR for degradation via the ubiquitin-proteasome pathway.

Caption: this compound signaling pathway leading to AR degradation.

Biological Activity and Efficacy

The biological activity of this compound has been characterized in a variety of in vitro and in vivo models of prostate cancer.

In Vitro Activity

This compound demonstrates potent inhibitory activity against both wild-type and mutant forms of the androgen receptor. It effectively inhibits the proliferation of androgen-dependent and castration-resistant prostate cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Cell Line | Assay | IC50 (nM) | Reference |

| Wild-type AR | - | Transactivation Assay | 211.7 | |

| F876L-AR | - | Transactivation Assay | 262.4 | |

| W741L-AR | - | Transactivation Assay | 215.7 | |

| T877A-AR | - | Transactivation Assay | 80.78 | |

| LNCaP | LNCaP | Proliferation Assay | ~100 |

In Vivo Efficacy

In preclinical animal models, orally administered this compound has been shown to inhibit tumor growth and induce tumor regression in xenograft models of enzalutamide-resistant castration-resistant prostate cancer.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosage | Effect | Reference |

| NSG mice | Enzalutamide-resistant CRPC xenografts | 20-40 mg/kg, oral, daily | Tumor growth inhibition and regression | |

| Rats | - | 20-40 mg/kg, oral, daily | Reduction in seminal vesicle weight |

Detailed Experimental Protocols

AR Transactivation Assay

Objective: To determine the inhibitory concentration (IC50) of this compound on androgen receptor transactivation.

Protocol:

-

Cell Seeding: Plate prostate cancer cells (e.g., LNCaP) in 96-well plates at a density of 1 x 10^4 cells/well.

-

Transfection: Co-transfect cells with an androgen-responsive reporter plasmid (e.g., PSA-luciferase) and a control plasmid (e.g., Renilla luciferase).

-

Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound in the presence of an AR agonist (e.g., R1881).

-

Luciferase Assay: After a further 24-48 hours, measure luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the IC50 values.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of prostate cancer cells.

Protocol:

-

Cell Seeding: Plate prostate cancer cells (e.g., LNCaP) in 96-well plates.

-

Compound Treatment: Treat cells with a range of concentrations of this compound.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment: Determine cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

AR Degradation Assay (Western Blot)

Objective: To confirm the degradation of the androgen receptor by this compound.

Caption: Experimental workflow for Western blot analysis of AR degradation.

Protocol:

-

Cell Treatment: Treat prostate cancer cells with this compound for various time points.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against AR and a loading control (e.g., GAPDH or β-actin).

-

Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Analysis: Quantify the band intensities to determine the extent of AR degradation.

Conclusion

This compound is a promising next-generation therapeutic agent for the treatment of prostate cancer, particularly in cases of resistance to current antiandrogen therapies. Its dual mechanism of action, combining AR antagonism with targeted protein degradation, offers a significant advantage. The data presented in this guide demonstrate the potent and selective activity of this compound in preclinical models. Further clinical investigation is warranted to fully elucidate its therapeutic potential in patients with advanced prostate cancer.

UT-34 binding affinity to androgen receptor

Technical Whitepaper: UT-34 Binding Affinity and Mechanism of Action on the Androgen Receptor

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a potent, selective, and orally bioactive second-generation pan-Androgen Receptor (AR) antagonist and degrader, emerging as a significant therapeutic candidate for prostate cancer, particularly in cases resistant to current treatments.[1] Classified as a Selective Androgen Receptor Degrader (SARD), this compound exhibits a dual mechanism of action: it not only antagonizes AR signaling but also promotes the degradation of the AR protein.[1][2] This guide provides an in-depth analysis of this compound's binding affinity, its unique mechanism involving the ubiquitin-proteasome pathway, and the experimental protocols used to characterize its activity.

Quantitative Binding Affinity and Functional Inhibition

This compound demonstrates potent inhibitory activity against wild-type AR and, critically, against mutant forms of the receptor that confer resistance to conventional antagonists like enzalutamide.[1][3] The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined through various studies, as summarized in Table 1. The variation in reported values may reflect different experimental conditions or assay formats.

Table 1: IC50 Values of this compound against Androgen Receptor Variants

| Androgen Receptor (AR) Variant | IC50 (nM) | Reference(s) |

|---|---|---|

| Wild-Type (WT) | 211.7 | [1] |

| Wild-Type (WT) | 203.46 | [3] |

| F876L Mutant | 262.4 | [1] |

| W741L Mutant | 215.7 | [1] |

| W741L Mutant | 94.17 | [3] |

| T877A Mutant | 80.78 |[3] |

The functional consequence of this binding is the potent inhibition of AR-dependent gene transcription. In LNCaP prostate cancer cells, treatment with this compound inhibits the expression of AR target genes such as Prostate-Specific Antigen (PSA) and FKBP5.[1] This activity translates to the inhibition of cell growth, with effects observed at concentrations as low as 100 nM.[1]

Mechanism of Action: Antagonism and Degradation

This compound's mechanism is distinct from traditional AR antagonists. It binds to both the C-terminal Ligand-Binding Domain (LBD) and the N-terminal Activation Function-1 (AF-1) domain of the AR.[1][2] This dual interaction is crucial, as the AF-1 domain is present in both full-length AR and key splice variants (like AR-V7) that lack the LBD and drive drug resistance.[2][4]

Upon binding, this compound induces a conformational change in the AR protein that marks it for degradation.[3] This process is mediated by the cellular ubiquitin-proteasome system.[1][3] The AR protein is ubiquitinated, targeting it to the proteasome for destruction.[3][5] This degradation mechanism effectively removes both full-length AR and splice variants, representing a key advantage over antagonists that merely block activation.[1][2] The proteasome inhibitor bortezomib has been shown to reverse this this compound-induced degradation, confirming the pathway's involvement.[6]

Caption: Mechanism of this compound action on the Androgen Receptor.

Experimental Protocols

The characterization of this compound's binding and activity relies on several key experimental assays.

Luciferase Reporter Assay for AR Transactivation

This assay measures the ability of a compound to inhibit the AR's function as a transcription factor.

-

Cell Line: COS7 cells are commonly used due to their low endogenous receptor levels.[7]

-

Transfection: Cells are co-transfected with three plasmids: 1) an expression vector for the specific AR variant (e.g., wild-type or mutant), 2) a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., GRE-LUC), and 3) a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.[7][8]

-

Treatment: 24 hours post-transfection, cells are treated with a dose range of this compound in the presence of an AR agonist (e.g., 0.1 nM R1881) to stimulate transcription.

-

Measurement: After 24-48 hours, cells are lysed, and luciferase activity is measured using a luminometer.[7] The firefly luciferase signal (experimental) is normalized to the Renilla signal (control) to account for variations in transfection efficiency and cell number.[8][9] The resulting data is used to calculate IC50 values.

Western Blot for AR Protein Degradation

This method is used to directly visualize and quantify the reduction in AR protein levels following treatment with this compound.

-

Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP) are cultured and treated with various concentrations of this compound for a specified time (e.g., 8-24 hours).[1][5] To confirm the mechanism, cells can be co-treated with a proteasome inhibitor like MG-132 or bortezomib.[6]

-

Protein Extraction: Cells are harvested and lysed to extract total cellular proteins.

-

SDS-PAGE and Transfer: Protein extracts are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the AR protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., GAPDH, actin) is used to ensure equal protein loading.[5][6]

-

Detection: A chemiluminescent substrate is added, and the light produced is captured on film or with a digital imager. The intensity of the bands corresponding to AR is quantified and normalized to the loading control.[6]

Caption: Experimental workflow for Western Blot analysis.

Selectivity Profile

This compound exhibits high selectivity for the Androgen Receptor. Studies in various cell lines have demonstrated that this compound treatment results in the downregulation of AR protein levels without affecting the levels of other steroid hormone receptors, such as the estrogen receptor (ER), progesterone receptor (PR), or glucocorticoid receptor (GR).[1] This selectivity is critical for minimizing off-target effects and potential side effects in a clinical setting.

Conclusion

This compound is a next-generation Androgen Receptor-targeting agent with a compelling dual mechanism of action. It not only functions as a pan-antagonist, inhibiting both wild-type and mutant AR, but also induces the degradation of the receptor via the ubiquitin-proteasome pathway.[1] This SARD activity allows it to overcome key resistance mechanisms that plague current anti-androgen therapies. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview of this compound's potent and selective binding affinity for the Androgen Receptor, underscoring its significant potential in the treatment of advanced and resistant prostate cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

Preclinical Efficacy of UT-34: A Technical Overview

Introduction: UT-34 is a potent, selective, and orally bioavailable second-generation pan-androgen receptor (AR) antagonist and degrader. It represents a promising therapeutic agent for castration-resistant prostate cancer (CRPC), particularly in cases resistant to existing therapies like enzalutamide. This document provides a comprehensive overview of the preclinical data supporting the efficacy of this compound, detailing its mechanism of action, quantitative in vitro and in vivo results, and the experimental protocols used to generate these findings.

Mechanism of Action

This compound functions as a selective androgen receptor degrader (SARD). Its primary mechanism involves binding to both the ligand-binding domain (LBD) and the N-terminal function-1 (AF-1) domain of the androgen receptor.[1][2] This dual binding induces the degradation of the AR protein through the ubiquitin-proteasome pathway.[1][2] A key advantage of this compound is its ability to effectively degrade both the full-length AR and splice variants, such as AR-V7, which are common sources of resistance to other AR-targeted therapies.[1][3] Preclinical studies have demonstrated that this compound selectively downregulates AR protein levels without affecting other nuclear receptors like the estrogen receptor (ER), progesterone receptor (PR), or glucocorticoid receptor (GR).[1][2]

Caption: Mechanism of Action of this compound in Prostate Cancer Cells.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The data is summarized in the tables below.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Cell Line | IC50 Value (nM) | Reference |

| AR Antagonism | Wild-type AR | - | 211.7 | [1][2] |

| AR Antagonism | F876L-mutant AR | - | 262.4 | [1][2] |

| AR Antagonism | W741L-mutant AR | - | 215.7 | [1][2] |

| AR Antagonism | T877A-mutant AR | - | 80.78 | [4] |

Table 2: In Vitro Cellular Efficacy of this compound

| Cell Line | Treatment | Endpoint | Result | Reference |

| LNCaP | 3-10 µM this compound (24 hrs) | Inhibition of PSA & FKBP5 Expression | Dose-dependent inhibition | [1] |

| LNCaP | 100 nM - 10 µM this compound | Inhibition of Cell Growth | Inhibition starting at 100 nM, max effect at 10 µM | [1][2] |

| LNCaP | 0.1-10 µM this compound (24 hrs) | AR Protein Levels | Reduction in AR levels observed at 1000 nM | [1] |

| ZR-75-1 | This compound | AR Protein Levels | Downregulation of AR | [1] |

| MDA-MB-453 | This compound | AR vs. GR Protein Levels | Selective downregulation of AR, not GR | [1][2] |

| LNCaP-ARV7 | 10 µM this compound (24 hrs) | AR & AR-V7 Target Gene Expression | Inhibition of FKBP5 and EDN2 expression | [3] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment Regimen | Endpoint | Result | Reference |

| NSG Mice | 20 mg/kg this compound (p.o., daily, 14 days) | Seminal Vesicle Weight | 10-20% reduction | [1][2] |

| NSG Mice | 40 mg/kg this compound (p.o., daily, 14 days) | Seminal Vesicle Weight | 50-60% reduction | [1][2] |

| Rat | Not specified | Androgen-dependent Tissues | Inhibition of prostate and seminal vesicles | [1] |

| Mouse | Enzalutamide-resistant CRPC xenografts | Tumor Growth | Inhibition of tumor growth | [1][2] |

| Immunocompromised Rats | Not specified | Tumor Volume | Induction of tumor regression | [1][2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cell-Based Assays

-

Cell Culture: LNCaP prostate cancer cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum. For specific assays, cells were cultured in medium containing 1% charcoal-stripped serum for two days prior to treatment to reduce baseline androgen levels.[3][4]

-

Western Blot Analysis: Cells were treated with specified concentrations of this compound for 24 hours. Following treatment, total protein was extracted, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against AR and a loading control (e.g., actin). Protein bands were visualized using chemiluminescence.[4]

-

Gene Expression Analysis (Real-Time PCR): LNCaP-ARV7 cells were maintained in charcoal-stripped serum-containing medium for two days. Cells were then treated with 10 µM this compound in the presence of 0.1 nM R1881 (synthetic androgen) or 10 ng/mL doxycycline (to induce AR-V7 expression). After 24 hours, total RNA was isolated, and cDNA was synthesized. Real-time PCR was performed to quantify the expression of AR target genes like FKBP5 and EDN2, with GAPDH used for normalization.[3]

References

Methodological & Application

Application Notes and Protocols for UT-34 in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

UT-34, also known as ONCT-534, is a potent, selective, and orally bioavailable second-generation androgen receptor (AR) pan-antagonist and degrader.[1] It represents a promising therapeutic agent for cancers driven by AR signaling, particularly in the context of resistance to conventional anti-androgen therapies. This compound functions by binding to the androgen receptor, leading to its degradation through the ubiquitin-proteasome pathway.[2][3] This dual mechanism of action, combining AR antagonism and degradation, makes it a subject of significant interest in preclinical and clinical research.[2][3]

These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture assays to study its biological activity and therapeutic potential.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Cell Line | AR Status | IC50 (nM) | Assay Type | Reference |

| LNCaP | Wild-type AR | 203.46 | Proliferation Assay | [1] |

| LNCaP (T877A mutant) | T877A mutant AR | 80.78 | Proliferation Assay | [1] |

| LNCaP (W741L mutant) | W741L mutant AR | 94.17 | Proliferation Assay | [1] |

Table 2: Recommended Treatment Conditions for this compound in LNCaP Cells

| Assay Type | This compound Concentration | Pre-treatment Time | Co-treatment | Incubation Time | Reference |

| AR Degradation (Western Blot) | Varies (dose-dependent) | - | 0.1 nmol/L R1881 | 24 hours | [1] |

| Gene Expression (RT-PCR) | 10 µmol/L | 30 minutes | 0.1 nmol/L R1881 | 24 hours | [2] |

| Gene Expression (RT-PCR) | 10 µmol/L | 24 hours | 10 ng/mL doxycycline | 24 hours | [2] |

| AR Conformation (Co-immunoprecipitation) | 10 µmol/L | 2 hours | 1 nmol/L DHT | 30 minutes after DHT | [2] |

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the general procedure for culturing androgen-sensitive prostate cancer cell lines, such as LNCaP, which are commonly used to evaluate the efficacy of this compound.

Materials:

-

LNCaP cells (or other relevant cell line)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), charcoal-stripped

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture LNCaP cells in RPMI-1640 medium supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

For experiments, seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 60-70%).

-

Prior to treatment with this compound, replace the growth medium with a medium containing charcoal-stripped serum to reduce the influence of endogenous androgens.[2]

Western Blot Analysis for AR Degradation

This protocol outlines the steps to assess the ability of this compound to induce the degradation of the androgen receptor.

Materials:

-

LNCaP cells

-

This compound

-

R1881 (synthetic androgen)

-

DMSO (vehicle control)

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-AR, anti-Actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed LNCaP cells in 6-well plates and grow in a medium with 1% charcoal-stripped serum for 48 hours.[1]

-

Treat the cells with varying concentrations of this compound or DMSO (vehicle) in the presence of 0.1 nmol/L R1881 for 24 hours.[1]

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against AR and a loading control (e.g., Actin).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Gene Expression Analysis by Real-Time PCR (RT-PCR)

This protocol is designed to measure the effect of this compound on the expression of AR and AR-V7 target genes.

Materials:

-

LNCaP-AR-V7 cells (or similar)

-

This compound

-

R1881

-

Doxycycline

-

RNA isolation kit

-

cDNA synthesis kit

-

RT-PCR master mix

-

Primers for target genes (e.g., FKBP5, EDN2) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Maintain LNCaP-AR-V7 cells in a medium with charcoal-stripped serum for 48 hours.[2]

-

Pre-treat cells with 10 µmol/L this compound for 30 minutes before adding 0.1 nmol/L R1881, or pre-treat for 24 hours before adding 10 ng/mL doxycycline.[2]

-

Harvest the cells 24 hours after the initiation of treatment.[2]

-

Isolate total RNA using a commercial kit.

-

Synthesize cDNA from the isolated RNA.

-

Perform real-time PCR using primers for the target genes and a housekeeping gene for normalization.

-

Analyze the data to determine the relative gene expression levels.[2]

Cell Proliferation Assay

This protocol can be used to determine the IC50 of this compound in cancer cell lines.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP and its resistant variants)

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

-

Seed cells in 96-well plates at an appropriate density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Visualizations

Caption: Androgen Receptor signaling pathway and the mechanism of action of this compound.

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for UT-34 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

UT-34 is a potent, orally bioavailable, second-generation androgen receptor (AR) pan-antagonist and selective androgen receptor degrader (SARD). It represents a promising therapeutic agent for the treatment of prostate cancer, particularly tumors that have developed resistance to current anti-androgen therapies like enzalutamide. This compound exerts its anti-cancer effects through a dual mechanism of action: it competitively antagonizes the AR and induces its degradation via the ubiquitin-proteasome pathway.[1][2] This degradation of the AR protein is crucial for inducing tumor regression in resistant prostate cancer models.[1] These application notes provide detailed protocols for the use of this compound in preclinical xenograft mouse models of prostate cancer.

Mechanism of Action: Androgen Receptor Degradation

This compound's primary mechanism of action involves the degradation of the androgen receptor. Unlike traditional anti-androgens that only block AR signaling, this compound flags the AR protein for destruction by the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This leads to a reduction in the total levels of AR protein within the cancer cells, effectively shutting down the signaling pathways that drive tumor growth.

Signaling Pathway Diagram

Caption: this compound binds to the androgen receptor, inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome, thereby inhibiting androgen-dependent gene transcription.

Preclinical Efficacy in Xenograft Models

This compound has demonstrated significant anti-tumor activity in various prostate cancer xenograft models, including those resistant to enzalutamide.

Quantitative Data Summary

| Xenograft Model | Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | AR Degradation (%) | Reference |

| Enzalutamide-Resistant LNCaP | This compound | 20 mg/kg | Oral, daily | Significant inhibition | >90% | [1] |

| Enzalutamide-Resistant LNCaP | This compound | 40 mg/kg | Oral, daily | Tumor regression | >90% | [1] |

| MR49F (PDX) | This compound | 40 mg/kg | Oral, daily | Significant inhibition | Not reported | [1] |

Experimental Protocols

Xenograft Mouse Model Establishment

A common model for studying prostate cancer therapeutics is the use of immunodeficient mice bearing subcutaneous xenografts of human prostate cancer cell lines or patient-derived tumors (PDX).

Materials:

-

Human prostate cancer cells (e.g., Enzalutamide-Resistant LNCaP) or patient-derived xenograft (PDX) tissue fragments.

-

Immunodeficient mice (e.g., male NSG or nude mice), 6-8 weeks old.

-

Matrigel® Basement Membrane Matrix.

-

Sterile PBS.

-

Surgical tools.

Protocol:

-

Cell Preparation: Culture prostate cancer cells to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1-5 x 10^6 cells per 100 µL.

-

PDX Preparation: If using PDX tissue, mince the tumor into small fragments (2-3 mm³) in sterile PBS.

-

Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension or implant a single PDX tumor fragment into the flank of the mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).

This compound Formulation and Administration

This compound is orally bioavailable and can be administered to mice via oral gavage.

Materials:

-

This compound powder.

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile water).

-

Oral gavage needles.

Protocol:

-

Formulation Preparation: Prepare the vehicle solution. Calculate the required amount of this compound based on the desired dosage (e.g., 20 or 40 mg/kg) and the body weight of the mice. Dissolve the this compound powder in the vehicle solution. Ensure the solution is homogenous before administration.

-

Administration: Administer the this compound formulation to the mice via oral gavage daily. The volume administered should be based on the mouse's body weight (typically 5-10 mL/kg). A control group of mice should receive the vehicle solution only.

Experimental Workflow Diagram

Caption: A typical workflow for evaluating the efficacy of this compound in a xenograft mouse model.

Endpoint Analysis

Protocols:

-

Western Blot for AR Levels:

-

Homogenize tumor tissue samples in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against AR and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.

-

Quantify band intensities to determine the extent of AR degradation.

-

-

Immunohistochemistry (IHC):

-

Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.

-

Section the paraffin-embedded tissues and mount on slides.

-

Perform antigen retrieval and block endogenous peroxidases.

-

Incubate the sections with a primary antibody against AR or other markers of interest (e.g., Ki-67 for proliferation).

-

Apply a secondary antibody and a detection reagent.

-

Counterstain with hematoxylin and visualize under a microscope.

-

-

Prostate-Specific Antigen (PSA) Measurement:

-

Collect blood samples from the mice at specified time points.

-

Isolate serum by centrifugation.

-

Measure serum PSA levels using a commercially available ELISA kit.

-

Conclusion

This compound is a promising next-generation therapeutic for enzalutamide-resistant prostate cancer. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in xenograft mouse models. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further characterize the in vivo efficacy and mechanism of action of this novel androgen receptor degrader.

References

UT-34: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

UT-34 is a potent, selective, and orally bioavailable second-generation pan-androgen receptor (AR) antagonist and degrader.[1][2] It represents a promising therapeutic agent for castration-resistant prostate cancer (CRPC), including tumors resistant to enzalutamide.[1][3] this compound functions by binding to the AR, leading to its degradation via the ubiquitin-proteasome pathway.[1] This dual mechanism of action, combining AR antagonism and degradation, makes it a subject of significant interest in oncology research. These application notes provide detailed information on the solubility of this compound and protocols for its use in key preclinical experiments.